

# Application Notes: Cesium Chlorobromide in Perovskite Solar Cells

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## Compound of Interest

Compound Name: Cesium chlorobromide

Cat. No.: B12655959

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## Introduction

All-inorganic cesium lead halide perovskites, particularly **cesium chlorobromide** ( $\text{CsPbCl}_x\text{Br}_{3-x}$ ), have emerged as highly promising materials for photovoltaic applications. Their superior thermal and environmental stability compared to their organic-inorganic hybrid counterparts addresses one of the most significant challenges hindering the commercialization of perovskite solar cells (PSCs).<sup>[1][2]</sup> The ability to tune the bandgap by adjusting the chloride-to-bromide ratio allows for the optimization of light absorption and makes these materials suitable for applications such as tandem solar cells.<sup>[3][4]</sup> Incorporating cesium has been shown to stabilize the desired photoactive perovskite phase, reduce defect densities, and suppress non-radiative recombination, ultimately enhancing both the efficiency and longevity of the devices.<sup>[5][6][7]</sup>

## Quantitative Data Summary

The performance of perovskite solar cells is critically dependent on the composition and quality of the perovskite absorber layer. The inclusion and ratio of cesium, chloride, and bromide ions directly influence key photovoltaic parameters and material properties.

## Table 1: Photovoltaic Performance of Cesium-Containing Perovskite Solar Cells

This table summarizes the performance metrics of various perovskite solar cells incorporating cesium and mixed halides. The data highlights how compositional engineering impacts power

conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Perovskite Composition	Device Architecture	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	PCE (%)	Reference
CsPbI <sub>2</sub> Br	Planar	-	-	-	9.8 (stabilized >5%)	[8][9]
CsPbBr <sub>3</sub>	FTO/c-TiO <sub>2</sub> /m-TiO <sub>2</sub> /CsPbBr <sub>3</sub> /BP/C	-	-	-	~6%	[10]
CsPbI <sub>2</sub> Br (with 33% Br)	-	1.12	10.9	-	6.5 (stabilized)	[11]
CS <sub>x</sub> (MA <sub>0.17</sub> FA <sub>0.83</sub> ) <sub>1-x</sub> Pb(I <sub>0.83</sub> Br <sub>0.17</sub> ) <sub>3</sub> (x=0.10)	-	1.11	23.6	77	20.2	[6][7]
FA-based with CsCl additive	-	-	-	-	22.86	[12][13]
CsPb <sub>2</sub> Br <sub>5</sub> -CsPbBr <sub>3</sub> (0.08M CsBr)	Carbon-based HTM-free	-	-	-	2.6	[14]
Cs <sub>2</sub> TiI <sub>6</sub> (Lead-Free)	Optimized Interfaces	-	17.8	75	18.53	[15]
Cs <sub>2</sub> TiBr <sub>6</sub> (Lead-Free)	Optimized Interfaces	-	-	-	~13.9	[15]

Note: "MA" is methylammonium, "FA" is formamidinium, and "BP" is black phosphorus. Performance metrics can vary significantly based on the complete device stack and fabrication conditions.

## Table 2: Bandgap Tuning in $\text{CsPbCl}_x\text{Br}_{3-x}$ Perovskites

The optical bandgap of cesium lead halide perovskites can be precisely controlled by varying the halide composition. This tunability is crucial for optimizing absorption in single-junction cells and for matching energy levels in tandem device architectures.

Material	Bandgap (eV)	Key Observation	Reference
$\text{CsPbBr}_3$	2.29 - 2.36	Standard all-inorganic bromide perovskite.	[2][3]
$\text{CsPbCl}_3$	~3.0	Wider bandgap, transparent to most of the visible spectrum.	[16]
$\text{CsPbBr}_{3-x}\text{Cl}_x$	Varies non-linearly with x	Bandgap increases as the chloride content (x) increases.[17]	[17]
$\text{CsPb}_{0.25}\text{Sr}_{0.75}\text{Br}_3$	2.64	B-site cation substitution also widens the bandgap.	[3]
$\text{CsPb}(\text{Br}_x\text{I}_{1-x})_3$	1.73 - 2.37	Iodide/bromide mixing allows tuning across a wide range.	[18]

## Experimental Protocols

Detailed and reproducible experimental procedures are essential for fabricating high-performance perovskite solar cells. Below are protocols synthesized from established methodologies for solution-based fabrication.

## Protocol 1: Synthesis of CsPbBr<sub>3</sub> Perovskite Precursor Solution

This protocol describes the preparation of the precursor solution for depositing the CsPbBr<sub>3</sub> absorber layer.

- Materials: Cesium Bromide (CsBr) and Lead (II) Bromide (PbBr<sub>2</sub>).
- Solvent: Dimethyl Sulfoxide (DMSO) or a mixture of Dimethylformamide (DMF) and DMSO.
- Procedure:
  1. Dissolve equimolar amounts of CsBr and PbBr<sub>2</sub> in the chosen solvent. For example, prepare a 1.0 M solution by dissolving the respective amounts of precursors.
  2. Stir the solution on a hotplate at approximately 60-70 °C for at least 2 hours, or until the precursors are fully dissolved and the solution is clear.
  3. Before use, filter the precursor solution through a 0.22 µm PTFE syringe filter to remove any particulates.

## Protocol 2: Fabrication of a Planar n-i-p Perovskite Solar Cell

This protocol outlines a common procedure for fabricating a complete solar cell device using a spin-coating method.[\[19\]](#)[\[20\]](#)

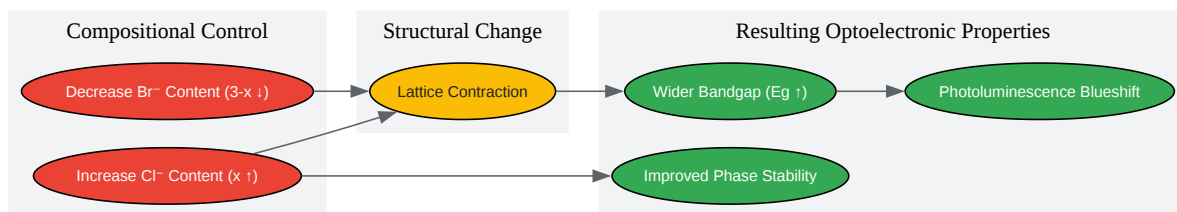
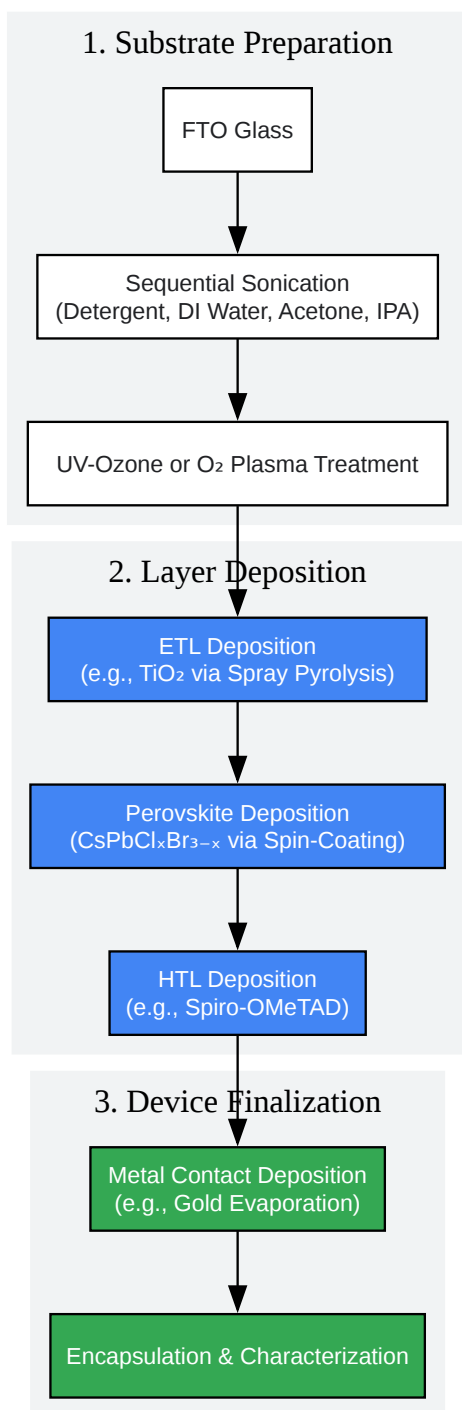
- Substrate Cleaning:
  1. Sequentially sonicate the FTO-coated glass substrates in a detergent solution (e.g., 2% Hellmanex in deionized water), deionized water, acetone, and isopropanol for 15 minutes each.[\[20\]](#)
  2. Dry the substrates with a stream of nitrogen or clean air.
  3. Treat the substrates with UV-Ozone or Oxygen Plasma for 15 minutes to remove organic residues and improve the surface wettability.[\[20\]](#)

- Electron Transport Layer (ETL) Deposition (Compact  $\text{TiO}_2$ ):
  1. Prepare a precursor solution for  $\text{TiO}_2$  (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol).
  2. Deposit the  $\text{TiO}_2$  precursor onto the hot FTO substrate ( $\sim 450^\circ\text{C}$ ) via spray pyrolysis.[\[20\]](#)
  3. Anneal the substrate at  $450\text{--}500^\circ\text{C}$  for 30-60 minutes to form a dense, compact  $\text{TiO}_2$  layer.
- Perovskite Layer Deposition (One-Step Spin-Coating):
  1. Transfer the substrates with the ETL into a nitrogen-filled glovebox.
  2. Dispense the prepared  $\text{CsPbCl}_x\text{Br}_{3-x}$  precursor solution (from Protocol 1) onto the substrate.
  3. Spin-coat the solution at a speed of 1000-4000 RPM for 30-60 seconds. During the spin-coating process, an anti-solvent (e.g., toluene or chlorobenzene) may be dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.
  4. Anneal the perovskite film on a hotplate at a temperature between  $100^\circ\text{C}$  and  $150^\circ\text{C}$  for 10-30 minutes to remove residual solvent and complete the crystallization process.
- Hole Transport Layer (HTL) Deposition:
  1. Prepare a solution of a hole-transport material like Spiro-OMeTAD in chlorobenzene, often with additives such as Li-TFSI and 4-tert-butylpyridine (tBP) to improve conductivity and performance.[\[20\]](#)
  2. Spin-coat the HTL solution onto the perovskite layer at  $\sim 4000$  RPM for 30 seconds.[\[20\]](#)
- Metal Electrode Deposition:
  1. Define the active area of the device using a shadow mask.
  2. Deposit a metal contact (typically 80-100 nm of Gold or Silver) via thermal evaporation under high vacuum.

## Visualizations: Workflows and Logical Relationships

Diagrams are provided to illustrate key processes and concepts in the application of **cesium chlorobromide** in perovskites.

### Diagram 1: Perovskite Solar Cell Fabrication Workflow



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## References

- 1. Applications of cesium in the perovskite solar cells [jos.ac.cn]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of Cesium Concentration on Optoelectronic Properties of Metal Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. tau.userservices.exlibrisgroup.com [tau.userservices.exlibrisgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. web.stanford.edu [web.stanford.edu]
- 12. researchgate.net [researchgate.net]
- 13. Improvements in Efficiency and Stability of Perovskite Solar Cells Using a Cesium Chloride Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Electronic structure of CsPbBr<sub>3</sub>-xCl<sub>x</sub> perovskites: synthesis, experimental characterization, and DFT simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. sciencedaily.com [sciencedaily.com]

- 19. DSpace [dr.lib.iastate.edu]
- 20. youtube.com [youtube.com]
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